molecular formula C18H17N5O6 B11551699 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide

Cat. No.: B11551699
M. Wt: 399.4 g/mol
InChI Key: ODHDXVJNXYDIKY-UDWIEESQSA-N
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Description

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an acetylhydrazine moiety, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide typically involves multiple steps, starting with the preparation of the dinitrophenylacetylhydrazine intermediate. This intermediate is then reacted with N-phenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.

    2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar aromatic substitution patterns.

    Benazepril related compound A: A compound with similar structural features, used in pharmaceutical research.

Uniqueness

What sets (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H17N5O6

Molecular Weight

399.4 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C18H17N5O6/c1-12(9-17(24)19-14-5-3-2-4-6-14)20-21-18(25)10-13-7-8-15(22(26)27)11-16(13)23(28)29/h2-8,11H,9-10H2,1H3,(H,19,24)(H,21,25)/b20-12+

InChI Key

ODHDXVJNXYDIKY-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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